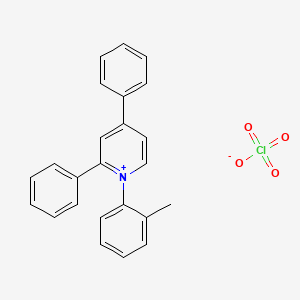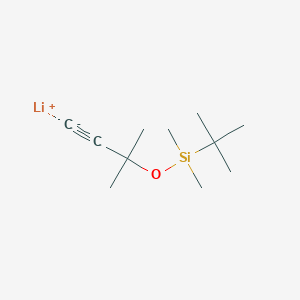
lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a lithium atom, a tert-butyl group, and a dimethylsilane moiety attached to a 2-methylbut-3-yn-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with lithium acetylide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Synthetic Route:
Reactants: tert-butyl-dimethylsilyl chloride and lithium acetylide.
Reaction Conditions: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, low temperatures (typically -78°C to 0°C), and inert atmosphere (e.g., nitrogen or argon).
Procedure: The lithium acetylide is generated in situ by reacting lithium with acetylene in an anhydrous solvent. The tert-butyl-dimethylsilyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at low temperatures. The product is isolated by standard workup procedures, including filtration and solvent evaporation.
-
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures (0°C to 25°C) in an inert solvent.
Products: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions and low temperatures.
Products: Reduction can lead to the formation of silanes or silyl ethers.
-
Substitution:
Reagents: Nucleophiles such as halides, alkoxides, or amines.
Conditions: Anhydrous solvents and moderate temperatures.
Products: Substitution reactions can lead to the formation of various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane has several scientific research applications:
-
Chemistry:
- Used as a reagent in organic synthesis for the introduction of silyl groups.
- Employed in the preparation of silicon-containing polymers and materials.
-
Biology:
- Investigated for its potential use in the modification of biomolecules and drug delivery systems.
-
Medicine:
- Explored for its potential applications in medicinal chemistry, particularly in the design of silicon-based drugs.
-
Industry:
- Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other heteroatoms, allowing for the formation of diverse chemical structures. The tert-butyl and dimethyl groups provide steric protection, enhancing the stability and reactivity of the compound. The lithium atom can act as a Lewis acid, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane can be compared with other similar organosilicon compounds, such as:
-
Lithium;tert-butyl-dimethyl-(2-propyn-1-yloxy)silane:
- Similar structure but with a propynyl group instead of a butynyl group.
- Exhibits different reactivity and applications due to the shorter carbon chain.
-
Lithium;tert-butyl-dimethyl-(2-methylprop-2-en-1-yloxy)silane:
- Contains an alkenyl group instead of an alkynyl group.
- Different chemical properties and potential applications in polymer chemistry.
-
Lithium;tert-butyl-dimethyl-(2-methylbut-3-en-2-yloxy)silane:
- Similar structure but with an alkenyl group.
- Used in different synthetic applications due to the presence of the double bond.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
96354-28-8 |
|---|---|
Fórmula molecular |
C11H21LiOSi |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H21OSi.Li/c1-9-11(5,6)12-13(7,8)10(2,3)4;/h2-8H3;/q-1;+1 |
Clave InChI |
XXLWEVZLSWZWMS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)[Si](C)(C)OC(C)(C)C#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


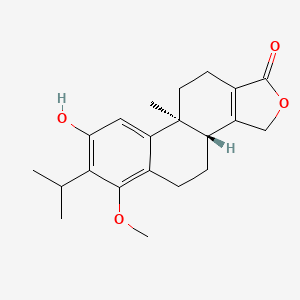
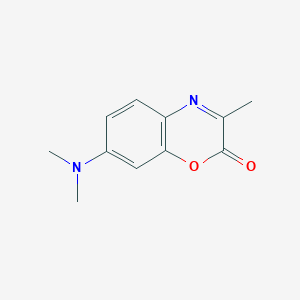


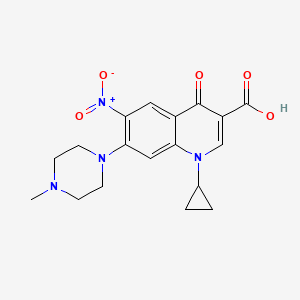
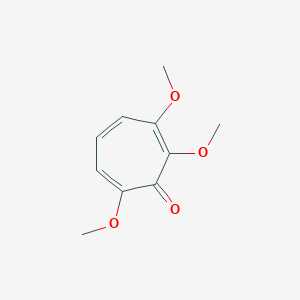
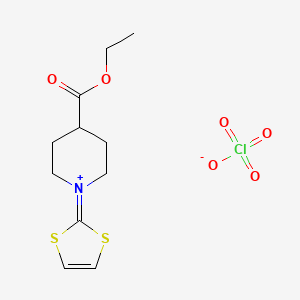
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
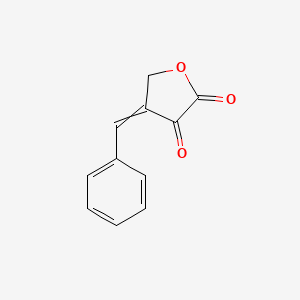

![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
